Regioisomeric Identity Confirmation: 6-Amine vs. 7-Amine Positional Differentiation via Canonical SMILES and Predicted Properties
The primary verifiable differentiation between 2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine (CAS 78291-99-3) and its closest positional isomer, the 7-amine (CAS 78292-00-9), lies in their distinct chemical structures. The target 6-amine has the amino group at the 6-position of the benzothiazole ring, while the 7-amine isomer has it at the 7-position. This is unambiguously confirmed by their distinct InChI Keys and canonical SMILES strings. The predicted boiling point for the 6-amine is 430.6±47.0 °C and density is 1.61±0.1 g/cm³ , whereas the 3-methyl-substituted analog (CAS 790610-82-1) has a slightly lower predicted boiling point of 421.1±47.0 °C and density of 1.5±0.1 g/cm³ . These predicted physicochemical differences, while modest, can influence chromatographic retention times and solubility profiles during experimental workflows.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 430.6±47.0 °C |
| Comparator Or Baseline | 2,3-Dihydroimidazo[2,1-b]benzothiazol-6-amine, 3-methyl- (CAS 790610-82-1): 421.1±47.0 °C |
| Quantified Difference | ~9.5 °C higher |
| Conditions | Predicted values from ACD/Labs or analogous software |
Why This Matters
For procurement, unambiguous structural identity via CAS number and InChI Key prevents costly experimental errors from regioisomer mix-ups, and predicted boiling points inform purification method selection.
